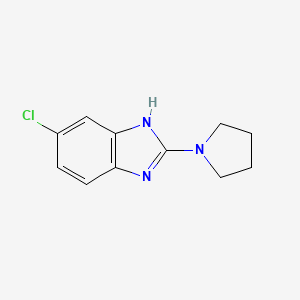

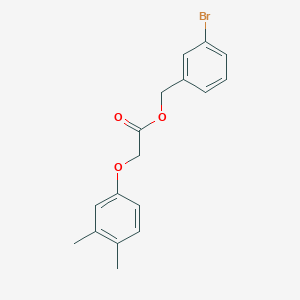

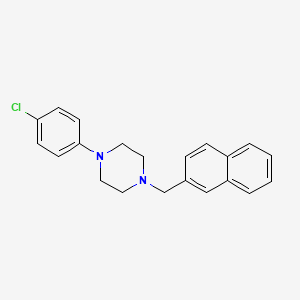

![molecular formula C10H10N4OS2 B5616200 N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]isonicotinamide](/img/structure/B5616200.png)

N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]isonicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]isonicotinamide” is a chemical compound that belongs to the class of thiadiazole derivatives . Thiadiazole derivatives are known to be heterocyclic bioactive compounds . They have been synthesized and screened for various biological activities .

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves reactions with hydrazonoyl halides . For instance, some N-(5-methyl-4-oxo-2-arylthiazolidin-3-yl)-isonicotinamide derivatives were synthesized from isoniazid (INH) and screened as antimycobacterial agents . The compounds were obtained via cyclocondensation of N-arylideneisonicotinohydrazide derivatives (imine Schiff’s bases) with thiolactic acid . Initial compounds were synthesized by the reaction of isoniazid with appropriate benzaldehyde .Aplicaciones Científicas De Investigación

Antimycobacterial Agents

N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]isonicotinamide: derivatives have been synthesized and evaluated for their potential as antimycobacterial agents. These compounds have shown activity against the M. tuberculosis H37Rv strain , which is significant given the global impact of tuberculosis (TB). The derivatives were tested using the microplate alamar blue assay (MABA), and although they were less active than standard drugs like streptomycin and isoniazid, they still exhibited notable antimycobacterial activity .

Insecticidal Activities

Derivatives of this compound have been designed and synthesized with the aim of discovering natural product-based insecticidal agents. These derivatives have been tested against various pests such as the cotton bollworm, corn borer, and diamondback moth. Some of the synthesized compounds demonstrated excellent insecticidal activities, highlighting the potential of N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]isonicotinamide as a base for developing new insecticides .

Corrosion Inhibition

In the field of materials science, particularly in the study of corrosion inhibition, derivatives of N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]isonicotinamide have been investigated. A study focused on the inhibition performance of these derivatives towards copper corrosion in saline solutions. The findings suggest that these compounds could serve as effective corrosion inhibitors, which is crucial for extending the life of metal components in various industries .

Safety and Hazards

Direcciones Futuras

The future directions for the research and development of “N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]isonicotinamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . Given their broad spectrum of biological activities, these compounds could be promising candidates for the development of new therapeutic agents .

Propiedades

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4OS2/c1-2-16-10-14-13-9(17-10)12-8(15)7-3-5-11-6-4-7/h3-6H,2H2,1H3,(H,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAOYCYUFAJYARE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-isobutyl-8-(2-pyrazinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5616117.png)

![N-[4-(2-oxopyrrolidin-1-yl)benzyl]-4-piperidin-3-ylbenzamide](/img/structure/B5616118.png)

![benzyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B5616134.png)

![5-{2-[(3-fluorobenzyl)oxy]phenyl}-3-(methoxymethyl)-1H-1,2,4-triazole](/img/structure/B5616137.png)

![2-{[(2-methoxy-1-pyridin-2-ylethyl)(methyl)amino]methyl}-6,8-dimethylquinolin-4-ol](/img/structure/B5616141.png)

![8-(4-chloro-3-fluorobenzoyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5616144.png)

![N,N-diisopropyl-2-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5616146.png)

![1-benzyl-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5616180.png)

![5-(1,3-dimethyl-1H-pyrazol-4-yl)-3-[2-(methylthio)ethyl]-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole](/img/structure/B5616183.png)

![5-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)quinoxaline](/img/structure/B5616191.png)

![N-{rel-(3R,4S)-4-cyclopropyl-1-[(2E)-2-methyl-2-buten-1-yl]-3-pyrrolidinyl}-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide hydrochloride](/img/structure/B5616195.png)